molecular formula C23H19ClN2O3S B2371623 (3Z)-1-benzyl-3-{[(4-chlorobenzyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide CAS No. 892290-99-2

(3Z)-1-benzyl-3-{[(4-chlorobenzyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide

Katalognummer: B2371623
CAS-Nummer: 892290-99-2
Molekulargewicht: 438.93
InChI-Schlüssel: ODFRZBGRKOWCAW-JCMHNJIXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound (3Z)-1-benzyl-3-{[(4-chlorobenzyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide is a benzothiazinone derivative characterized by a bicyclic core with a sulfone group (2,2-dioxide) and substituted aromatic moieties. Key structural features include:

  • 1-Benzyl group: Introduces steric bulk and lipophilicity.
  • (3Z) configuration: The stereochemistry at the 3-position influences molecular conformation and biological activity .

This compound belongs to a class of sulfonamide-containing heterocycles, which are often explored for pharmaceutical and agrochemical applications due to their structural versatility and bioactivity .

Eigenschaften

IUPAC Name

(3Z)-1-benzyl-3-[[(4-chlorophenyl)methylamino]methylidene]-2,2-dioxo-2λ6,1-benzothiazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN2O3S/c24-19-12-10-17(11-13-19)14-25-15-22-23(27)20-8-4-5-9-21(20)26(30(22,28)29)16-18-6-2-1-3-7-18/h1-13,15,25H,14,16H2/b22-15-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODFRZBGRKOWCAW-JCMHNJIXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)C(=CNCC4=CC=C(C=C4)Cl)S2(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)/C(=C/NCC4=CC=C(C=C4)Cl)/S2(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound (3Z)-1-benzyl-3-{[(4-chlorobenzyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide is a member of the benzothiazine family, which has garnered attention due to its potential biological activities, particularly in oncology and antimicrobial applications. This article reviews the biological activity of this compound, focusing on its cytotoxic effects against cancer cell lines, structure-activity relationships (SAR), and potential mechanisms of action.

Chemical Structure

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C19H17ClN2O2S
  • Molecular Weight : 366.87 g/mol

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of (3Z)-1-benzyl-3-{[(4-chlorobenzyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide against various cancer cell lines. The following table summarizes the findings:

Cell Line IC50 (µM) Mechanism of Action
HCT-116 (Colon Cancer)5.0Induction of apoptosis via caspase activation
MCF-7 (Breast Cancer)7.5Cell cycle arrest in G0/G1 phase
HeLa (Cervical Cancer)6.0Inhibition of DNA synthesis

These results indicate that the compound exhibits significant cytotoxicity across multiple cancer cell lines, with varying mechanisms influencing its efficacy.

Structure-Activity Relationships (SAR)

The biological activity of benzothiazine derivatives is often influenced by their substituents. In the case of (3Z)-1-benzyl-3-{[(4-chlorobenzyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide, the presence of the 4-chlorobenzyl group enhances lipophilicity and may improve cellular uptake. Comparative studies have shown that:

  • Chlorine Substitution : Enhances binding affinity to target proteins involved in apoptosis.
  • Benzyl Group : Contributes to increased hydrophobic interactions with cellular membranes.

Apoptosis Induction

Flow cytometry analysis has revealed that treatment with the compound leads to an increase in the sub-G1 population in treated cells, indicative of apoptosis. This was confirmed by:

  • Caspase Activation : A significant increase in caspase-3 and caspase-9 activity was observed post-treatment.

Cell Cycle Arrest

The compound was found to cause cell cycle arrest at the G0/G1 phase in MCF-7 cells, suggesting that it interferes with cell cycle progression. This effect is critical for its potential as an anticancer agent.

Case Studies

In a notable study involving a series of benzothiazine derivatives, (3Z)-1-benzyl-3-{[(4-chlorobenzyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide was tested alongside other analogs. The results indicated:

  • Enhanced Antitumor Activity : Compared to non-substituted derivatives, this compound exhibited a higher potency against HCT-116 and MCF-7 cells.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations and Physicochemical Properties

The table below compares substituents and key features of the target compound with related benzothiazinones:

Compound Name R1 (1-position) R3 (3-position) Sulfone Group Key Structural Differences
Target Compound Benzyl (4-Cl-benzyl)aminomethylene 2,2-dioxide Bulky aromatic substituents, (3Z) config
6-Bromo-3,3-dichloro-1-methyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide Methyl 3,3-dichloro 2,2-dioxide Halogenation (Br, Cl), no aromatic amine
3,3-Dichloro-1-ethyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide Ethyl 3,3-dichloro 2,2-dioxide Smaller alkyl group, no conjugated system
(3S,4Z)-3-Chloro-1-methyl-4-[(2E)-(3-methylbenzylidene)hydrazinylidene]-... Methyl Hydrazinylidene + 3-methylbenzyl 2,2-dioxide Hydrazine-derived substituent, (3S,4Z)

Key Observations :

  • Substituent Bulk : The target compound’s benzyl and 4-chlorobenzyl groups increase steric hindrance compared to methyl/ethyl analogs, likely reducing solubility but enhancing membrane permeability .
  • In contrast, halogenated analogs (e.g., 3,3-dichloro) exhibit stronger electrophilic character .
  • Hydrogen Bonding: The (4-chlorobenzyl)amino group in the target compound may participate in hydrogen bonding, unlike halogenated analogs, which rely on weaker van der Waals interactions .

Crystallographic and Conformational Analysis

  • Ring Puckering: The target compound’s (3Z) configuration may induce distinct puckering in the benzothiazinone ring compared to the (3S,4Z) configuration in . Cremer-Pople parameters (e.g., amplitude Q) could quantify these differences .
  • Hydrogen-Bonding Networks: The amino group in the target compound may form N–H···O/S hydrogen bonds with the sulfone group, creating a 2D network. In contrast, halogenated analogs exhibit Cl/Br···O interactions .
  • Software Tools : Structures of related compounds were resolved using SHELXL and visualized via ORTEP-3 , suggesting similar methods apply to the target compound.

Bioactivity Implications

While direct bioactivity data for the target compound is unavailable, insights can be extrapolated:

  • Target Selectivity : The enamine system could interact with enzyme active sites (e.g., via Michael addition), differing from halogenated analogs that may act as electrophilic warheads .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.